1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-on
Übersicht
Beschreibung
1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C10H12N2O. It is a derivative of benzimidazole and is characterized by the presence of three methyl groups attached to the benzimidazole ring. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through various methods. One common approach involves the cyclocarbonylation of 1,2-diaminobenzenes. This reaction typically uses reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene under controlled conditions . Another method involves the transformation of benzimidazolium salts, which can be achieved through ring-opening reactions and subsequent cyclization .
Industrial Production Methods
In industrial settings, the production of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one often relies on scalable and cost-effective synthetic routes. The use of phosgene or triphosgene in cyclocarbonylation reactions is preferred due to their high reactivity and efficiency . Additionally, the transformation of benzimidazolium salts can be optimized for large-scale production by employing suitable catalysts and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazolone derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazolone derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Wirkmechanismus
The mechanism of action of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. As a histamine H3-receptor antagonist, it binds to the H3 receptor, inhibiting its activity and modulating neurotransmitter release in the central nervous system . This interaction can lead to therapeutic effects in conditions such as narcolepsy and attention deficit hyperactivity disorder (ADHD) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzimidazolinone: Similar in structure but lacks the three methyl groups.
2-Benzimidazolol: Contains a hydroxyl group instead of the carbonyl group.
2-Hydroxybenzimidazole: Similar structure with a hydroxyl group at the 2-position.
Uniqueness
1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of three methyl groups, which can influence its pharmacological properties and reactivity. This structural feature distinguishes it from other benzimidazole derivatives and can affect its binding affinity and selectivity for molecular targets .
Biologische Aktivität
1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS No. 55327-67-8) is a heterocyclic compound belonging to the benzimidazole family. This compound has garnered interest in pharmacology due to its diverse biological activities, including potential applications as an antidiabetic, antibacterial, and antifungal agent. Its unique structural features, particularly the presence of three methyl groups on the benzimidazole ring, influence its pharmacological properties and interactions with biological targets.
- Molecular Formula : C10H12N2O
- Molecular Weight : 176.21 g/mol
- CAS Number : 55327-67-8
The biological activity of 1,3,5-trimethyl-1,3-dihydro-2H-benzimidazol-2-one is primarily attributed to its role as a histamine H3-receptor antagonist. By blocking H3 receptors, this compound modulates neurotransmitter release in the central nervous system (CNS), which may have implications for treating various CNS disorders such as narcolepsy and cognitive dysfunctions.
Antidiabetic Properties
Recent studies have indicated that 1,3,5-trimethyl-1,3-dihydro-2H-benzimidazol-2-one exhibits significant antidiabetic effects. It enhances insulin sensitivity and promotes glucose uptake in peripheral tissues. In vitro studies have shown that the compound can lower blood glucose levels in diabetic models by activating insulin signaling pathways.
Antibacterial Activity
The compound has demonstrated antibacterial properties against a range of Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Antifungal Activity
In addition to its antibacterial effects, 1,3,5-trimethyl-1,3-dihydro-2H-benzimidazol-2-one has been evaluated for antifungal activity. Studies indicate that it inhibits the growth of various fungal species by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes.
Case Studies
A series of studies have been conducted to evaluate the pharmacological effects of this compound:
- Antidiabetic Study : In a controlled trial involving diabetic rats treated with varying doses of the compound over four weeks, significant reductions in fasting blood glucose levels were observed compared to control groups.
- Antibacterial Efficacy : A study assessed the minimum inhibitory concentration (MIC) of 1,3,5-trimethyl-1,3-dihydro-2H-benzimidazol-2-one against E. coli. The MIC was found to be 32 µg/mL, indicating potent antibacterial activity.
- Antifungal Assessment : In vitro tests against Candida albicans showed that the compound inhibited fungal growth with an IC50 value of 15 µg/mL.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
1,3-Dimethylbenzimidazole | Two methyl groups | Moderate antibacterial activity |
2-Benzimidazolinone | Lacks methyl groups | Weak antifungal activity |
2-Hydroxybenzimidazole | Contains hydroxyl group | Limited antidiabetic effects |
1,3,5-Trimethylbenzimidazole | Three methyl groups | Enhanced antidiabetic and antibacterial properties |
Eigenschaften
IUPAC Name |
1,3,5-trimethylbenzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-4-5-8-9(6-7)12(3)10(13)11(8)2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTCCUHXIBVVNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344950 | |
Record name | 1,3,5-trimethyl-3-hydrobenzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55327-67-8 | |
Record name | 1,3-Dihydro-1,3,5-trimethyl-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55327-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-trimethyl-3-hydrobenzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.